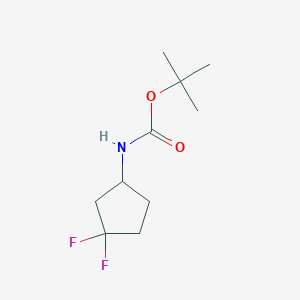
Tert-butyl 3,3-difluorocyclopentylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3,3-difluorocyclopentylcarbamate, or TBDFCC, is a fluorinated carbamate compound with a wide variety of scientific applications. It is a highly reactive compound that has been used in research studies to investigate the effects of carbamate compounds on different biochemical and physiological systems. TBDFCC is a versatile compound that can be used in a variety of research scenarios, including synthesizing other compounds, studying the effects of carbamate compounds on biochemical and physiological systems, and exploring the potential of new drugs and treatments.
Applications De Recherche Scientifique
1. Physicochemical and Pharmacokinetic Properties
- Tert-butyl groups, commonly used in medicinal chemistry, can modulate the properties of bioactive compounds, influencing factors like lipophilicity and metabolic stability. This is highlighted in studies comparing tert-butyl with other substituents like pentafluorosulfanyl and trifluoromethyl (Westphal et al., 2015).
2. Crystal Structure and Surface Analysis
- The synthesis and analysis of tert-butyl acetylcarbamate, including its crystal packing and surface interactions, were studied. This work emphasizes the structural and molecular interactions of such compounds (Dawa El Mestehdi et al., 2022).
3. Synthetic Applications in Organic Chemistry
- Tert-butyl 3,3-difluorocyclopentylcarbamate and its derivatives are used in the synthesis of various organic compounds, including those with potential antiarrhythmic and hypotensive properties (Chalina et al., 1998).
4. Environmental Chemistry
- Research on the degradation pathways of compounds like methyl tert-butyl ether, which can generate tert-butyl formate, shows the relevance of tert-butyl derivatives in environmental chemistry (Stefan et al., 2000).
5. Development of Chiral Ligands
- Studies have been conducted on the practical synthesis of compounds like trans-tert-butyl-2-aminocyclopentylcarbamate, useful as scaffolds for chiral ligands and modified backbone units for peptide nucleic acids (Xu & Appella, 2006).
6. Role in Metabolism
- Investigations into the metabolism of compounds like 3,5-di-tert.-butylphenyl N-methylcarbamate in various species, including insects and mice, underscore the metabolic relevance of tert-butyl derivatives (Douch & Smith, 1971).
7. Applications in Polymer Science
- The production of environmentally benign CO2-based copolymers, such as degradable polycarbonates derived from tert-butyl 3,4-dihydroxybutanoate, demonstrates the applicability of tert-butyl derivatives in the field of sustainable materials science (Tsai et al., 2016).
8. Impurity Characterization in Pharmaceuticals
- The characterization and evaluation of tert-butyl derivatives as genotoxic impurities in pharmaceutical substances highlight the importance of these compounds in ensuring drug safety and purity (Puppala et al., 2022).
Propriétés
IUPAC Name |
tert-butyl N-(3,3-difluorocyclopentyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)13-7-4-5-10(11,12)6-7/h7H,4-6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXQXMBCRMLPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,3-difluorocyclopentylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

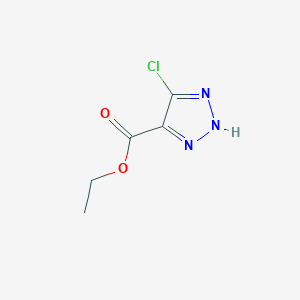
![8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512931.png)
![ethyl 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2512933.png)

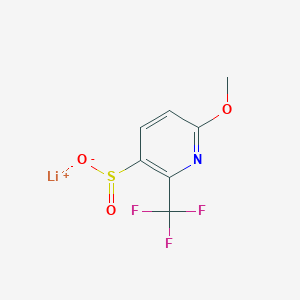
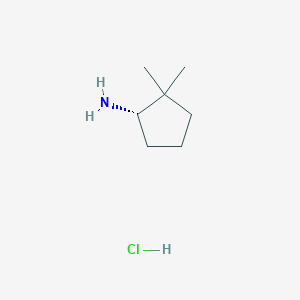
![4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole](/img/structure/B2512940.png)
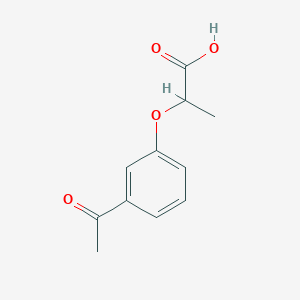
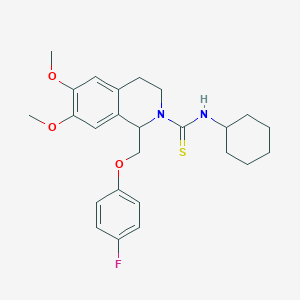
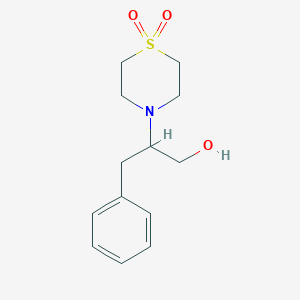
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/no-structure.png)
![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2512947.png)
![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide](/img/structure/B2512948.png)
![4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline](/img/structure/B2512949.png)